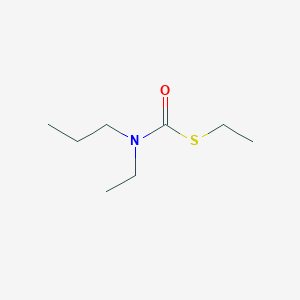

S-Ethyl ethyl(propyl)carbamothioate

Description

Structure

3D Structure

Properties

CAS No. |

88461-36-3 |

|---|---|

Molecular Formula |

C8H17NOS |

Molecular Weight |

175.29 g/mol |

IUPAC Name |

S-ethyl N-ethyl-N-propylcarbamothioate |

InChI |

InChI=1S/C8H17NOS/c1-4-7-9(5-2)8(10)11-6-3/h4-7H2,1-3H3 |

InChI Key |

AHQNVPDJSKNWHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C(=O)SCC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of S Ethyl Ethyl Propyl Carbamothioate

Established Synthetic Pathways for S-Ethyl ethyl(propyl)carbamothioate

Several well-documented methods exist for the synthesis of this compound, often referred to in scientific literature as S-Ethyl N,N-dipropylcarbamothioate or EPTC. These pathways typically involve the reaction of common starting materials through multi-step procedures.

Reaction of Ethyl Mercaptan with Phosgene and Subsequent Amination

One of the primary industrial methods for producing S-Ethyl N,N-dipropylcarbamothioate involves a two-step process starting with phosgene. wikipedia.org In the initial step, phosgene is reacted with ethyl mercaptan to form ethyl thiochloroformate. Subsequently, this intermediate is treated with dipropylamine to yield the final product, S-Ethyl N,N-dipropylcarbamothioate. wikipedia.org

Reaction Scheme:

Formation of Ethyl Thiochloroformate: COCl₂ (Phosgene) + CH₃CH₂SH (Ethyl Mercaptan) → CH₃CH₂SC(O)Cl (Ethyl Thiochloroformate) + HCl

Amination: CH₃CH₂SC(O)Cl + 2 (CH₃CH₂CH₂)₂NH (Dipropylamine) → (CH₃CH₂CH₂)₂NC(O)SCH₂CH₃ (S-Ethyl N,N-dipropylcarbamothioate) + (CH₃CH₂CH₂)₂NH₂Cl

This method, while effective, utilizes the highly toxic reagent phosgene, necessitating stringent safety protocols.

Reaction of Ethanethiol with Dipropylcarbamoyl Chloride

An alternative established pathway involves the reaction of ethanethiol with dipropylcarbamoyl chloride. nih.gov The dipropylcarbamoyl chloride is itself synthesized from the reaction of dipropylamine with phosgene. nih.gov This approach offers a different sequence for the introduction of the constituent groups of the final molecule.

Reaction Scheme:

Formation of Dipropylcarbamoyl Chloride: (CH₃CH₂CH₂)₂NH (Dipropylamine) + COCl₂ (Phosgene) → (CH₃CH₂CH₂)₂NC(O)Cl (Dipropylcarbamoyl Chloride) + HCl

Reaction with Ethanethiol: (CH₃CH₂CH₂)₂NC(O)Cl + CH₃CH₂SH (Ethanethiol) → (CH₃CH₂CH₂)₂NC(O)SCH₂CH₃ (S-Ethyl N,N-dipropylcarbamothioate) + HCl

This route also relies on the use of phosgene, presenting similar safety and handling challenges as the previously described method.

Rearrangement of O-Alkyl Thiocarbamates to S-Alkyl Thiocarbamates

The thermal rearrangement of O-alkyl thiocarbamates to their S-alkyl isomers, known as the Newman-Kwart rearrangement, is another important method for synthesizing S-alkyl thiocarbamates. wikipedia.orgorganic-chemistry.orgjk-sci.com A specific procedure for the synthesis of S-ethyl N,N-di-propyl-thiocarbamate via this rearrangement has been detailed. prepchem.com In this process, O-ethyl N,N-dipropyl-thiocarbamate is heated, often in the presence of a catalyst, to induce the migration of the ethyl group from the oxygen atom to the sulfur atom.

A documented synthesis involves refluxing O-ethyl N,N-dipropyl-thiocarbamate with diethyl sulfate for 80 minutes at 160°C. prepchem.com The progress of this isomerization can be monitored by observing the disappearance of the UV absorption maximum at 250 nm, which is characteristic of the C=S group in the starting material. prepchem.com Following the reaction, the product is isolated by distillation in vacuo, affording S-ethyl N,N-di-propyl-thiocarbamate in high yield. prepchem.com

| Starting Material | Reagent | Conditions | Product | Yield | Boiling Point |

| O-ethyl N,N-dipropyl-thiocarbamate | Diethyl sulfate | Reflux at 160°C for 80 minutes | S-ethyl N,N-di-propyl-thiocarbamate | 91% | 122°-124°C at 19 mmHg |

This method provides a high-yield pathway to the desired S-alkyl thiocarbamate from its O-alkyl isomer.

Novel Methodologies and Advancements in Thiocarbamate Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of thiocarbamates, moving away from hazardous reagents like phosgene and minimizing the use of catalysts and solvents.

Catalyst- and Solvent-Free Conditions for S-Alkyl Thiocarbamate Formation

In the pursuit of greener chemical processes, methodologies for the synthesis of S-alkyl thiocarbamates under catalyst- and solvent-free conditions have been developed. These reactions are noted for their mild conditions, high yields, and broad applicability, making them suitable for industrial-scale production. One such approach involves the one-pot reaction of amines, carbon disulfide (CS₂), and alkyl halides. This method is highly atom-economical and avoids the use of hazardous reagents and toxic solvents. The reaction typically proceeds smoothly at room temperature, and the pure product can often be isolated through simple extraction.

Oxidation-Mediated Synthesis of Thiocarbamates

Oxidation-mediated reactions represent another modern approach to thiocarbamate synthesis. These methods often involve the formation of a C-S bond through an oxidative coupling process. For instance, a novel one-pot synthesis of S-organyl thiocarbamates has been developed from N-formamides. This process involves the initial dehydration of the N-formamide to the corresponding isocyanide, followed by the addition of a sulfoxide (B87167). This approach avoids the need to isolate the isocyanide intermediate, thereby increasing the efficiency and reducing the environmental impact of the synthesis.

Research on this compound Analogs Remains Undisclosed

Despite a comprehensive search of scientific literature, detailed research findings on the synthesis of analogs for this compound and their corresponding structure-activity relationship (SAR) studies are not publicly available.

Extensive database queries for the synthesis and biological evaluation of derivatives of this compound did not yield specific studies outlining the systematic modification of its chemical structure to investigate the impact on biological activity. Structure-activity relationship studies are a crucial component of medicinal chemistry and agrochemical research, aiming to understand how different functional groups and structural motifs of a molecule contribute to its efficacy and selectivity.

Generally, such studies involve the synthesis of a series of compounds, or analogs, where specific parts of the parent molecule are altered. These analogs are then tested for their biological activity, and the resulting data is used to build a model of the pharmacophore—the essential features of the molecule required for its activity.

While research exists on the SAR of other carbamate (B1207046) and thiocarbamate compounds, which are structurally related to this compound, the direct application of these findings to the specific target compound is speculative without dedicated research. The subtle interplay of steric and electronic effects arising from the ethyl and propyl groups attached to the nitrogen, as well as the S-ethyl group, would necessitate a focused investigation to elucidate its specific SAR.

The absence of published data in this specific area suggests that either the research has not been conducted, is proprietary and not publicly disclosed, or is part of ongoing, yet-to-be-published studies. Therefore, a detailed and scientifically accurate article on the synthesis of this compound analogs for SAR studies, including data tables and detailed research findings, cannot be generated at this time.

Environmental Dynamics and Transformation of S Ethyl Ethyl Propyl Carbamothioate

The fate of S-Ethyl ethyl(propyl)carbamothioate in the environment is significantly influenced by biotic processes, particularly microbial activity in soil, which leads to its degradation and transformation into various intermediate products.

Microbial Biodegradation in Soil Systems

Microbial biodegradation is a critical pathway for the dissipation of thiocarbamate herbicides in soil environments. nih.govnih.gov The chemical composition of these compounds can be rapidly and irreversibly altered by soil microorganisms. nih.gov The rate and extent of degradation can be influenced by environmental factors such as season and soil type. nih.gov Bacteria, in particular, are adept at metabolizing the hydrocarbons present in such organic compounds. nih.gov

Specific bacterial strains capable of utilizing thiocarbamate herbicides as a source of carbon and energy have been isolated from soil. Among these, species from the genus Rhodococcus have demonstrated a significant capacity for degrading these compounds. researchgate.netnih.gov For instance, Rhodococcus sp. strain NI86/21 is a gram-positive, catalase-positive bacterium that has been extensively studied for its ability to break down the structurally similar thiocarbamate, S-ethyl dipropylcarbamothioate (EPTC). researchgate.netnih.gov Strains of Rhodococcus are known for their broad metabolic versatility, enabling them to degrade a wide range of organic compounds, including hydrocarbons and fuel additives. nih.govnih.gov The isolation of such potent degrading microorganisms is key to understanding the environmental breakdown of this compound.

The biotransformation of this compound in microorganisms like Rhodococcus is facilitated by a sophisticated and inducible enzymatic system. The catabolism is initiated by a two-step process involving N-dealkylation followed by the conversion of the resulting aldehyde. researchgate.net

The initial and rate-limiting step in the degradation of thiocarbamates by Rhodococcus sp. strain NI86/21 involves an inducible cytochrome P-450 (CYP) enzyme system. researchgate.netnih.gov The expression of the genes encoding this enzyme system is induced by the presence of the thiocarbamate herbicide. researchgate.net This specific enzyme, identified as a member of the new CYP116 family, catalyzes the N-dealkylation of the thiocarbamate molecule. researchgate.net This cytochrome P-450 system is part of a three-component system that also includes a [2Fe-2S] ferredoxin (rhodocoxin) and a ferredoxin reductase. researchgate.net A single CYP system in this bacterium is responsible for the degradation of multiple herbicides. nih.gov

Following the N-dealkylation by the cytochrome P-450 system, an aldehyde (either propanal or ethanal in the case of this compound) is released. This intermediate is then oxidized to the corresponding carboxylic acid by an NAD+-dependent aldehyde dehydrogenase. researchgate.net This enzyme is also strongly induced in the presence of the thiocarbamate substrate. researchgate.net Unlike the highly specific cytochrome P-450 system, the gene for this aldehyde dehydrogenase is widespread throughout the Rhodococcus genus. researchgate.net

Table 1: Key Enzymatic Systems in this compound Biodegradation

| Enzyme System | Function | Inducibility | Organism/Strain Example | Citation |

| Cytochrome P-450 (CYP116 Family) | Catalyzes the initial N-dealkylation of the thiocarbamate. | Inducible by substrate. | Rhodococcus sp. strain NI86/21 | researchgate.net |

| Aldehyde Dehydrogenase | Oxidizes the aldehyde by-product of dealkylation to a carboxylic acid. | Inducible by substrate. | Rhodococcus sp. strain NI86/21 | researchgate.net |

The enzymatic degradation of this compound results in the formation of several distinct metabolites. The primary degradation pathway via the cytochrome P-450 system leads to N-dealkylated products. researchgate.netnih.gov For this compound, this would result in either N-depropyl S-Ethyl ethylcarbamothioate or N-deethyl S-Ethyl propylcarbamothioate.

In addition to dealkylation, another significant transformation pathway is the oxidation of the sulfur atom. researchgate.net This reaction, which can also be mediated by cytochrome P-450 enzymes, forms this compound-sulfoxide. researchgate.net The formation of a sulfoxide (B87167) from a sulfide (B99878) is a common metabolic step, and further oxidation can sometimes lead to a sulfone. nih.gov

Table 2: Identified Metabolites of this compound Degradation

| Metabolite | Formation Pathway | Precursor Compound | Enzymatic System | Citation |

| N-depropyl S-Ethyl ethylcarbamothioate | N-dealkylation | This compound | Cytochrome P-450 | researchgate.net |

| This compound-sulfoxide | Sulfoxidation | This compound | Cytochrome P-450 | researchgate.net |

Genetic and Molecular Basis of this compound Biodegradation

The biodegradation of thiocarbamate herbicides, including compounds structurally similar to this compound, is primarily a microbial process. Research has identified specific genes and enzymatic systems in soil microorganisms responsible for breaking down these complex molecules.

In studies on the degradation of the related thiocarbamate EPTC (S-ethyl dipropylcarbamothioate), bacteria from the genus Rhodococcus have been shown to play a significant role. researchgate.netnih.gov The genetic machinery for this degradation is often located on plasmids, which are small, extrachromosomal DNA molecules that can be transferred between bacteria. For instance, in Rhodococcus sp. strain TE1, the genes responsible for degrading EPTC are found on an indigenous plasmid. nih.gov

Key enzymatic systems involved in the initial steps of thiocarbamate degradation include cytochrome P-450 monooxygenases and hydrolases. researchgate.netnih.govasm.org In Rhodococcus sp. strain NI86/21, an inducible cytochrome P-450 system is central to the breakdown of EPTC. researchgate.netnih.govnih.gov This system, belonging to a new family designated CYP116, initiates the degradation through N-dealkylation, a process that removes an alkyl group from the nitrogen atom of the carbamate (B1207046) structure. nih.govasm.org The gene for this cytochrome P-450 is part of a cluster that also includes genes for a [2Fe-2S] ferredoxin and a ferredoxin reductase, which are essential for the electron transfer required by the P-450 enzyme. researchgate.netasm.org

Following the action of cytochrome P-450, an aldehyde dehydrogenase converts the resulting aldehyde into a carboxylic acid. researchgate.netasm.org This aldehyde dehydrogenase gene has been found to be widespread in the Rhodococcus genus, unlike the more specific cytochrome P-450 system. researchgate.netasm.org The initial breakdown of EPTC by these enzymes leads to the formation of metabolites such as N-depropyl EPTC and EPTC-sulfoxide. nih.govasm.org

| Gene/Enzyme System | Function in Biodegradation | Microorganism Example |

| Cytochrome P-450 (CYP116) | N-dealkylation of the thiocarbamate | Rhodococcus sp. strain NI86/21 |

| Aldehyde Dehydrogenase | Conversion of aldehyde intermediates to carboxylic acids | Rhodococcus sp. strain NI86/21 |

| [2Fe-2S] Ferredoxin | Electron transport for cytochrome P-450 activity | Rhodococcus sp. strain NI86/21 |

| Ferredoxin Reductase | Electron transport for cytochrome P-450 activity | Rhodococcus sp. strain NI86/21 |

| eptA gene | Required for EPTC degradation | Rhodococcus sp. strain TE1 |

Phenomenon of Enhanced Biodegradation in Adapted Soils

A significant factor influencing the efficacy of thiocarbamate herbicides is the phenomenon of enhanced or accelerated biodegradation. This occurs in soils with a history of repeated applications of the same or structurally related herbicides. ucanr.edu The soil microbial community adapts to the presence of the chemical, leading to a rapid breakdown of subsequent applications and reducing the period of weed control. ucanr.edumdpi.com

This adaptation involves the selection and proliferation of microorganisms capable of utilizing the herbicide as a source of carbon or other nutrients. mdpi.com Consequently, the persistence of the herbicide in these "problem" or "history" soils is significantly shorter than in soils with no prior exposure. The half-life of thiocarbamate herbicides in soil can range from one to four weeks, with microbial degradation being the primary mechanism of disappearance from moist, non-autoclaved soils. ucanr.edu

Cross-adaptation, or cross-enhancement, is a phenomenon where exposure of soil microorganisms to one thiocarbamate herbicide can lead to the accelerated degradation of other, different thiocarbamate herbicides. This is due to the non-specific nature of the degradative enzymes produced by the adapted microbial populations.

The enzymes, such as the cytochrome P-450 systems found in Rhodococcus, can act on a range of thiocarbamate substrates with similar chemical structures. researchgate.netnih.gov Therefore, a microbial community adapted to degrade one thiocarbamate, like butylate, will also exhibit enhanced degradation rates for EPTC, cycloate, and vernolate, as the enzymes induced are effective against the shared chemical linkages in these compounds.

Several strategies have been developed to manage the problem of enhanced biodegradation and extend the effective life of thiocarbamate herbicides in the soil.

Crop Rotation: Rotating crops and, consequently, the types of herbicides used can help mitigate the buildup of adapted microbial populations. By introducing different classes of herbicides, the selective pressure that favors the proliferation of thiocarbamate-degrading microbes is reduced.

Chemical Extenders (Safeners): The co-application of chemical extenders, also known as safeners or microbial inhibitors, is a common and effective strategy. These compounds are designed to interfere with the microbial degradation of the herbicide. They often act by inhibiting the key enzymes, like cytochrome P-450 monooxygenases, responsible for the initial breakdown of the thiocarbamate molecule. This inhibition allows the herbicide to persist in the soil for a longer period, thus providing extended weed control.

Abiotic Degradation Processes

In addition to microbial action, abiotic (non-biological) processes contribute to the transformation of this compound in the environment. The primary abiotic degradation pathways are photolysis and hydrolysis. ucanr.edu

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Thiocarbamate herbicides are susceptible to photolysis, especially when present on the soil surface or in clear, shallow waters.

Studies on the related thiocarbamate benthiocarb have shown that it is rapidly degraded in aqueous solutions when exposed to UV light or sunlight. epa.gov The degradation process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various degradation products. For benthiocarb, photolysis yields numerous products, including its sulfoxide, desethyl benthiocarb, and various chlorinated aromatic compounds derived from the chlorobenzyl moiety. epa.gov It is expected that this compound would undergo analogous phototransformation reactions, such as oxidation of the sulfur atom and cleavage of the thioester bond.

| Degradation Product Type | Example from Benthiocarb Photolysis |

| Sulfoxide | Benthiocarb sulfoxide |

| Dealkylated Metabolite | Desethyl benthiocarb |

| Aromatic Alcohol | 4-chlorobenzyl alcohol |

| Aromatic Aldehyde | 4-chlorobenzaldehyde |

| Aromatic Carboxylic Acid | 4-chlorobenzoic acid |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of thiocarbamate herbicides to hydrolysis varies. While generally stable when stored as technical materials in the absence of water, they can undergo slow hydrolysis in aqueous environments. ucanr.edu

Atmospheric Oxidation Reactions

Once volatilized into the atmosphere, this compound is subject to chemical transformation, primarily through oxidation reactions. These reactions are critical in determining the persistence and long-range transport potential of the compound.

For instance, a study on prosulfocarb (B1679731) (S-benzyl dipropylcarbamothioate), another thiocarbamate herbicide, determined the rate constant for its reaction with OH radicals to be k = (2.9 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 288 ± 10 K. au.dknih.gov Based on this rate constant, the atmospheric lifetime of prosulfocarb due to this reaction was estimated to be approximately 11 hours, assuming a 12-hour average daytime OH radical concentration of 1.5 x 10⁶ molecules cm⁻³. acs.orgau.dk

Similarly, the atmospheric lifetime of S-ethyl N,N-dipropylthiocarbamate (EPTC) in relation to its reaction with OH radicals has been calculated to be close to 6 hours under similar atmospheric conditions. acs.org Given the structural similarities, it can be inferred that this compound likely has a comparable, relatively short atmospheric lifetime, on the order of hours. This suggests that the compound is not likely to persist for long periods in the gas phase or undergo significant long-range atmospheric transport.

Table 1: Atmospheric Reaction Rate Constants and Lifetimes for Analogue Thiocarbamate Herbicides

| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ_OH) | Reference |

| Prosulfocarb | (2.9 ± 0.5) x 10⁻¹¹ | ~11 hours | au.dknih.gov |

| EPTC | Not specified | ~6 hours | acs.org |

Note: Atmospheric lifetimes are calculated based on a 12-hour average daytime OH radical concentration of 1.5 x 10⁶ molecules cm⁻³.

The oxidation of thiocarbamates by OH radicals leads to the formation of various degradation products. In the case of prosulfocarb, major gas-phase products identified during its oxidation include benzaldehyde, S-benzyl formyl(propyl)carbamothioate, and S-benzyl propanoyl(propyl)carbamothioate. au.dknih.govresearchgate.netacs.org

The formation of these products suggests that the OH radical attack likely occurs at the N-alkyl groups. au.dk By analogy, the atmospheric oxidation of this compound is expected to yield corresponding formyl and acetyl derivatives. Therefore, it is highly probable that S-ethyl formyl(propyl)carbamothioate is a significant gas-phase oxidation product of this compound. This transformation is a critical step in the ultimate degradation of the parent compound in the atmosphere.

While direct photolysis and unimolecular decomposition are potential atmospheric removal pathways for some chemicals, studies on the thiocarbamate herbicide prosulfocarb have shown these processes to be unimportant compared to its reaction with OH radicals under typical sunlight conditions. acs.orgau.dk Thiocarbamates are generally stable compounds in the absence of reactive species like OH radicals or microbial activity. ucanr.edu Therefore, it is unlikely that unimolecular decomposition plays a significant role in the atmospheric fate of this compound. The dominant atmospheric loss process is expected to be oxidation by hydroxyl radicals.

Environmental Transport and Fate Modeling of this compound

Modeling the environmental transport and fate of pesticides is essential for predicting their distribution and potential for exposure in different environmental compartments. nih.govdelaware.gov This involves understanding processes like volatilization from surfaces and movement through the soil profile.

This compound, like other thiocarbamate herbicides such as EPTC, is known to be volatile. nih.govherts.ac.uk This volatility is a key factor in its environmental distribution, as it allows the compound to move from soil and water surfaces into the atmosphere. The rate of volatilization is influenced by several factors, including soil moisture, temperature, and the method of application.

For EPTC, volatilization increases significantly when applied to moist surfaces, with one study observing a half-life of just 3.4 hours under such conditions. epa.gov When applied to dry soil, immediate incorporation into the soil can prevent significant losses due to volatilization. ucanr.edu Studies on EPTC have shown that a substantial portion of the compound can be lost from the soil through volatilization, with one experiment attributing 55% of its removal from a sterile loam soil to this process over 15 days. epa.gov Given these characteristics of a closely related compound, this compound is also expected to be susceptible to significant volatilization from soil and water, particularly under warm and moist conditions.

The potential for a pesticide to leach through the soil profile and contaminate groundwater is largely determined by its adsorption and desorption characteristics in soil. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a common metric used to predict this potential.

For EPTC, the U.S. EPA has indicated that it has a low affinity for binding to soil, suggesting a potential to leach into groundwater. nih.gov However, other studies have shown that in loam and heavier clay soils, EPTC and other thiocarbamates tend to remain in the upper 6 inches of soil even after significant rainfall. ucanr.edu In peat soils, leaching was found to be even more limited. ucanr.edu This suggests that while there is a potential for leaching, it is highly dependent on the soil type. The relatively short soil half-life of EPTC, ranging from 2 to 18 days due to microbial degradation, often means the compound degrades before it can leach to deeper soil layers. ucanr.edunih.gov

Therefore, the leaching potential of this compound is likely to be moderate and highly influenced by soil properties and microbial activity. In soils with low organic matter and high rainfall, the risk of leaching would be higher.

Theoretical and Empirical Models for Environmental Dissipation

The dissipation of thiocarbamates from soil is primarily driven by two key mechanisms: microbial degradation and volatilization. ucanr.eduorst.eduacs.org Hydrolysis is generally a very slow process for these compounds. ucanr.edu The rate and extent of these processes are influenced by soil properties (such as moisture, organic matter, and clay content), temperature, and application methods. ucanr.eduacs.org

Theoretical and Mechanistic Models

Several sophisticated computer models are used to simulate the environmental fate of pesticides, including thiocarbamates. These models integrate various physical, chemical, and biological processes to predict pesticide concentrations in different environmental compartments over time.

PELMO (Pesticide Leaching Model): This is a one-dimensional model that simulates the vertical movement of pesticides through the soil profile. ontosight.aieuropa.eu It is widely used in the European Union for regulatory risk assessment. ontosight.ainih.gov PELMO considers processes like degradation, adsorption-desorption, and transport with soil water. ontosight.ai The model has been updated to better simulate volatilization from the soil surface, a key dissipation pathway for thiocarbamates. nih.gov However, models like PELMO may not accurately predict rapid movement through soil macropores. documentsdelivered.com

HYDRUS: The HYDRUS suite of models (e.g., HYDRUS-1D, HYDRUS 2D/3D) are mechanistic models that numerically solve the Richards equation for water flow and convection-dispersion equations for solute transport in variably saturated porous media. soil-modeling.orgucdavis.edu These models are highly flexible and can simulate complex scenarios, including different irrigation types and the transport of volatile pesticides. soil-modeling.orgyork.ac.uk They can account for non-equilibrium transport and degradation kinetics, providing detailed predictions of pesticide fate. soil-modeling.orgpsu.edu For instance, HYDRUS can model the transport of pesticide transformation products through sequential first-order decay chains. ucdavis.edu

FOCUS Scenarios: The FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) has developed a series of standardized scenarios for assessing the environmental concentration of pesticides in surface water and groundwater within the EU regulatory framework. nih.goveuropa.eu These scenarios use models like PELMO, MACRO, and PRZM in a tiered approach to generate Predicted Environmental Concentrations (PECs). europa.euwur.nl While intended to be protective, some studies have shown that these models can sometimes under-predict measured field concentrations, particularly for more hydrophobic compounds. farmlandbirds.net

Empirical Models and Dissipation Kinetics

First-Order Kinetics: Pesticide dissipation in soil often approximates a first-order (or single first-order) kinetic model. nih.govmdpi.comisws.org.in This model assumes that the rate of dissipation is directly proportional to the concentration of the pesticide remaining. The primary output of this model is the dissipation half-life (DT₅₀), which is the time required for the pesticide concentration to decrease by 50%. The DT₅₀ is calculated using the formula: DT₅₀ = ln(2) / k, where 'k' is the first-order rate constant derived from the slope of the regression line when the natural logarithm of the concentration is plotted against time. nih.gov

Research on analogous thiocarbamates provides valuable data for estimating the dissipation of this compound. For EPTC, a representative field half-life is approximately 6 days, with microbial breakdown and volatilization being the primary loss mechanisms. orst.edu Studies on pebulate (B75496) indicate it is relatively stable under anaerobic soil conditions, with volatilization being a significant dissipation route. epa.gov

The following tables present empirical data on the dissipation of related thiocarbamate herbicides in soil.

Table 1: Soil Dissipation Half-Life (DT₅₀) of EPTC Data derived from studies on the structurally similar compound S-ethyl dipropylcarbamothioate (EPTC).

| Soil Type | DT₅₀ (days) | Primary Dissipation Mechanisms | Reference |

| Generic Soil Regime | ~6 | Microbial Breakdown, Volatilization | orst.edu |

| Sandy Loam | 5-15 | Microbial Breakdown, Volatilization | ucanr.edu |

| Clay Loam | 6-32 | Microbial Breakdown, Volatilization | orst.edu |

Table 2: Dissipation of Structurally Related Herbicides in Soil This table provides context by showing dissipation kinetics for other types of herbicides, as specific kinetic data for this compound is unavailable.

| Herbicide | Soil Type | Kinetic Model | DT₅₀ (days) | Reference |

| S-Metolachlor | Not Specified | First-Order | 21.66 | mdpi.com |

| Benfluralin | Not Specified | First-Order | 30.13 | mdpi.com |

| Pendimethalin | Sandy Clay Loam | First-Order | 52 | isws.org.in |

These models and the associated data for analogous compounds provide a robust framework for estimating the environmental dissipation of this compound. The specific DT₅₀ would depend on its intrinsic properties (like vapor pressure and susceptibility to microbial attack) and the specific environmental conditions of the application site.

Biochemical Transformations and Metabolomics of S Ethyl Ethyl Propyl Carbamothioate in Biological Systems

Metabolic Pathways in Plant Systems (e.g., Zea mays)

In plant systems such as corn (Zea mays), S-Ethyl ethyl(propyl)carbamothioate undergoes several metabolic transformations. documentsdelivered.comnih.gov The primary metabolic pathway involves the initial conversion of the parent compound into more water-soluble and less toxic substances. This process is essential for the detoxification and eventual elimination of the compound from the plant tissues. The metabolic fate of this carbamothioate in corn has been investigated using radiolabeled compounds, which allows for the tracking of its transformation products. documentsdelivered.com These studies have revealed that the metabolism in corn is an active process involving multiple enzymatic reactions. documentsdelivered.commdpi.com

Identification of Biologically Formed Metabolites

The biotransformation of this compound results in a variety of metabolites, which can be broadly categorized based on the chemical modifications they have undergone. documentsdelivered.comnih.gov

Sulfoxidation Products (e.g., this compound-sulfoxide)

One of the initial and key metabolic steps is the oxidation of the sulfur atom, leading to the formation of this compound-sulfoxide. documentsdelivered.com This sulfoxidation reaction is a critical activation step that renders the molecule more reactive and susceptible to further metabolic processes. The sulfoxide (B87167) metabolite has been identified as a significant component in the organic-soluble fraction of extracts from corn treated with the parent compound. documentsdelivered.com It is believed that this sulfoxide is the form of the molecule that reacts with glutathione (B108866). documentsdelivered.com

Glutathione Conjugation and Subsequent Degradation Products (e.g., S-(N,N-dipropylcarbamyl)glutathione)

Following sulfoxidation, the resulting sulfoxide readily reacts with glutathione (GSH), a key antioxidant and detoxifying agent in cells. documentsdelivered.comnih.gov This reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), forms a glutathione conjugate, S-(N,N-dipropylcarbamyl)glutathione. documentsdelivered.complos.org This conjugation step is a major detoxification pathway, as it significantly increases the water solubility of the compound, preparing it for further breakdown. nih.gov

The initial glutathione conjugate is then subject to degradation, leading to a series of subsequent metabolites. documentsdelivered.comnih.gov This degradation process typically involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, resulting in the formation of the corresponding cysteinylglycine (B43971) and cysteine conjugates. nih.gov These degradation products are part of the mercapturic acid pathway, a common route for the excretion of xenobiotics in many organisms. nih.gov

Hydroxylation and N-Dealkylation Products

In addition to sulfoxidation and glutathione conjugation, hydroxylation and N-dealkylation are also important metabolic pathways for this compound. Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the alkyl side chains of the molecule. nih.govsemanticscholar.org This process, typically catalyzed by cytochrome P450 monooxygenases, increases the polarity of the compound. nih.gov

N-dealkylation involves the removal of one of the propyl groups from the nitrogen atom. nih.govsemanticscholar.org This reaction also proceeds via an initial hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that then breaks down to yield the dealkylated amine and an aldehyde. nih.govsemanticscholar.org These reactions further contribute to the detoxification and elimination of the compound.

Enzymatic Reactions and Mechanistic Insights into Biotransformation (e.g., Glutathione S-transferase activity)

The biotransformation of this compound is mediated by several key enzymes. Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione. plos.orgmdpi.com While the reaction of the sulfoxide of this compound with glutathione can occur chemically, GSTs can significantly accelerate this process. documentsdelivered.complos.org The activity of GSTs is a critical factor in the tolerance of plants like corn to this compound. nih.gov

The mechanism of GST-catalyzed conjugation involves the binding of both glutathione and the electrophilic substrate (in this case, the sulfoxide) to the active site of the enzyme. mdpi.com The enzyme then facilitates the nucleophilic attack of the glutathione thiolate anion on the electrophilic center of the substrate, leading to the formation of the glutathione conjugate. mdpi.com

Below is an interactive table summarizing the key metabolites and the enzymatic reactions involved in the biotransformation of this compound.

Table 1: Key Metabolites and Enzymatic Reactions

| Metabolic Process | Key Metabolite(s) | Enzymes Involved (Putative) |

|---|---|---|

| Sulfoxidation | This compound-sulfoxide | Cytochrome P450 monooxygenases |

| Glutathione Conjugation | S-(N,N-dipropylcarbamyl)glutathione | Glutathione S-transferases (GSTs) |

| Degradation of Glutathione Conjugate | Cysteinylglycine and Cysteine Conjugates | γ-glutamyltransferase, Dipeptidases |

| Hydroxylation | Hydroxylated derivatives | Cytochrome P450 monooxygenases |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-sulfoxide |

| S-(N,N-dipropylcarbamyl)glutathione |

| Glutathione |

| Cysteinylglycine conjugate |

| Cysteine conjugate |

| S-Ethyl (3-hydroxypropyl)propylthiocarbamate |

| Ethyl propyl sulfide (B99878) |

| Ethyl 1-(ethylthio)propyl disulfide |

| S-Ethyl glutathione |

| N,N-diethylbenzenesulfonamide |

Analytical Methodologies for Research on S Ethyl Ethyl Propyl Carbamothioate

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone for separating and analyzing S-Ethyl ethyl(propyl)carbamothioate and its metabolites from complex matrices. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity of the assay.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile thiocarbamates. Given that this compound contains a sulfur atom, sulfur-selective detectors are particularly advantageous for its analysis, offering high selectivity and sensitivity, which is crucial when dealing with complex environmental or biological samples.

While the microcoulometric detector is a historical and effective tool for the selective detection of sulfur-containing compounds, modern laboratories often utilize other sulfur-selective detectors. acs.org The Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) are prominent examples. The SCD, for instance, provides a highly sensitive and linear response to sulfur compounds and is less prone to quenching effects from co-eluting hydrocarbons compared to the FPD. dntb.gov.uaastm.org The principle of these detectors is based on the detection of a specific element, in this case, sulfur, which allows for the selective determination of sulfur-containing pesticides amidst a background of non-sulfur compounds. dntb.gov.uaacs.org

Key Features of GC with Sulfur-Selective Detectors:

| Detector Type | Principle | Advantages | Considerations |

| Microcoulometric | Measures the electric charge needed to titrate a substance produced by the combustion of the analyte. | High selectivity for sulfur and halogens. | Less common in modern labs; can be less sensitive than other detectors. |

| Flame Photometric (FPD) | Measures light emission from sulfur compounds combusted in a hydrogen-rich flame. | Good sensitivity for sulfur and phosphorus. | Non-linear response; potential for hydrocarbon quenching. |

| Sulfur Chemiluminescence (SCD) | Detects chemiluminescence from the reaction of sulfur dioxide (from combustion) with ozone. | High sensitivity and selectivity, linear and equimolar response, no quenching. dntb.gov.ua | More complex and expensive instrumentation. |

For the analysis of thiocarbamates, GC methods often involve a direct injection of an organic solvent extract. The chromatographic conditions, such as the type of capillary column (e.g., DB-5MS), temperature programming, and carrier gas flow rate, must be optimized to achieve good resolution and peak shape for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of pesticides, including thiocarbamates that may be thermally labile or non-volatile. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol or acetonitrile. nih.govjst.go.jp The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For thiocarbamates, UV detection is often employed, with the wavelength set to a value where the compound exhibits maximum absorbance. nih.gov

Due to the instability of some dithiocarbamates, analytical methods may involve a derivatization step to form more stable compounds prior to HPLC analysis. jst.go.jpnih.gov For instance, dithiocarbamates can be methylated to allow for their determination. nih.gov While direct analysis of this compound should be feasible, the potential for degradation during sample preparation and analysis must be considered.

Typical RP-HPLC Parameters for Thiodicarb (a Thiocarbamate Insecticide): nih.gov

| Parameter | Condition |

| Column | Octadecylsilica (ODS or C18), 250 mm x 4.6 mm i.d. |

| Mobile Phase | Methanol/water mixture |

| Detector | UV at 232 nm |

| Method | Internal standard method |

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the quantification and unequivocal identification of compounds and their transformation products. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of thiocarbamates. thermofisher.comthermofisher.com

In GC-MS analysis of dithiocarbamates, a common approach involves the acid hydrolysis of the compounds to carbon disulfide (CS₂), which is then quantified. thermofisher.comthermofisher.comtechnologynetworks.com This method, however, is a non-specific summation method and does not distinguish between different dithiocarbamate species. For more specific analysis, direct GC-MS of the parent compound or its derivatives is necessary. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. nih.gov This is invaluable for identifying unknown metabolites or degradation products in environmental samples. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, especially for less volatile or thermally labile metabolites. researchgate.net It offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. nih.goveurofins.in

Example of GC-MS Parameters for CS₂ from Dithiocarbamate Hydrolysis: nih.gov

| Parameter | Condition |

| GC Column | DB-5MS (30 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| MS Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |

| Target Ions for CS₂ | m/z 76 (quantifier) and 78 (qualifier) |

Spectroscopic Methods for Structural Elucidation of Transformation Products (e.g., NMR, IR, Mass Spectrometry)

When this compound undergoes transformation in the environment or through metabolic processes, the resulting products must be structurally characterized. Spectroscopic techniques are indispensable for this purpose.

Mass Spectrometry (MS) , as mentioned in the context of hyphenated techniques, provides crucial information about the molecular weight and fragmentation of a molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown compound, which is a significant step in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the complete structure of organic molecules. hyphadiscovery.comethernet.edu.et Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to piece together the connectivity of atoms in a transformation product. nih.gov For instance, NMR was used to elucidate the structures of a novel group of dithiocarbamate derivatives. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. biotech-asia.org The IR spectra of thiocarbamates exhibit characteristic absorption bands. For example, the C-N stretching frequency is typically observed in the range of 1470-1520 cm⁻¹, and the C-S stretching frequency is found in the region of 980-987 cm⁻¹. researchgate.net Changes in the IR spectrum of a transformation product compared to the parent compound can indicate which functional groups have been altered.

Characteristic IR Absorption Frequencies for Dithiocarbamates: researchgate.net

| Functional Group | Wavenumber Range (cm⁻¹) |

| ν(C-N) | 1470 - 1520 |

| ν(C-S) | 980 - 987 |

Immunoanalytical Approaches for Detection and Screening

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective approach for the screening of a large number of samples for the presence of specific pesticides. d-nb.info

The development of an ELISA for this compound would involve several key steps. Since pesticides are small molecules (haptens), they are not immunogenic on their own. Therefore, a derivative of the target molecule must be synthesized and conjugated to a carrier protein (like bovine serum albumin, BSA) to produce an immunogen. researchgate.net This immunogen is then used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies that can specifically bind to the target analyte.

A competitive ELISA format is commonly used for small molecule detection. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The validation of the developed ELISA is a critical step to ensure its reliability. This involves assessing parameters such as:

Sensitivity: The lowest concentration of the analyte that can be reliably detected.

Specificity (Cross-reactivity): The extent to which the antibody binds to other structurally related compounds. An ELISA developed for the thiocarbamate herbicide molinate showed high specificity, with minimal cross-reactivity to other thiocarbamates. acs.org

Accuracy: The agreement between the measured concentration and the true concentration.

Precision: The reproducibility of the results.

ELISAs have been successfully developed for other thiocarbamate herbicides, demonstrating the feasibility of this approach for this compound. acs.orgacs.org

Radioimmunoassay (RIA) Procedures

Radioimmunoassay (RIA) represents a highly sensitive immunochemical technique that can be adapted for the detection of this compound in biological and environmental samples. While specific RIA procedures for this compound are not extensively documented in publicly available literature, the methodology can be extrapolated from established protocols for other thiocarbamate herbicides and small molecule pesticides. The fundamental principle of a competitive RIA involves the competition between a radiolabeled form of the analyte (the "tracer") and the unlabeled analyte in the sample for a limited number of specific antibody binding sites.

The development of an RIA for this compound would necessitate several key steps:

Hapten Synthesis and Conjugation: As this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be chemically modified to create a hapten, which is then conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response.

Antibody Production: The protein-hapten conjugate is used to immunize animals (typically rabbits or goats) to produce polyclonal or monoclonal antibodies with high affinity and specificity for this compound. The specificity of the antibody is crucial to minimize cross-reactivity with other structurally similar compounds.

Radiolabeling: A tracer is prepared by labeling this compound or a suitable derivative with a radioactive isotope, most commonly tritium (³H) or iodine-125 (¹²⁵I).

Assay Procedure: In a typical competitive RIA, a known amount of the specific antibody is incubated with the sample containing an unknown amount of this compound and a fixed amount of the radiolabeled tracer. The unlabeled analyte from the sample competes with the radiolabeled tracer for binding to the antibody.

Separation and Detection: After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound tracer is then measured using a scintillation counter or a gamma counter. The concentration of this compound in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of unlabeled this compound to quantify the amount in the unknown samples.

The sensitivity of RIA allows for the detection of analytes at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. For instance, an enzyme-linked immunosorbent assay (ELISA), a related immunoassay technique, developed for the thiocarbamate herbicide molinate demonstrated a limit of detection of 3 ng/mL documentsdelivered.comacs.org. It is plausible that a well-optimized RIA for this compound could achieve similar or even greater sensitivity.

Advancements in Sample Preparation and Extraction for Environmental and Biological Matrices

The accurate and sensitive determination of this compound in complex environmental and biological matrices is critically dependent on effective sample preparation and extraction techniques. The goal of these procedures is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. Recent years have seen significant advancements in sample preparation methodologies, moving towards miniaturization, automation, and reduced solvent consumption, aligning with the principles of green analytical chemistry.

For environmental matrices such as soil and water, and biological matrices like blood and urine, several modern extraction techniques have shown great promise for the analysis of carbamate (B1207046) and thiocarbamate pesticides.

Solid-Phase Extraction (SPE) has become a widely used technique for the extraction and clean-up of pesticides from aqueous samples. In SPE, the sample is passed through a sorbent-packed cartridge, where the analyte of interest is retained while interfering substances are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For carbamate pesticides, C18-bonded silica is a common sorbent choice nih.gov.

Matrix Solid-Phase Dispersion (MSPD) is a technique particularly well-suited for solid and semi-solid samples, such as fruits, vegetables, and soil. agriculturejournals.czagriculturejournals.cznih.govfrontiersin.orgnih.gov In MSPD, the sample is blended with a solid support (e.g., C18-bonded silica or Florisil), which simultaneously disrupts the sample matrix and disperses it onto the sorbent. This mixture is then packed into a column, and the analytes are eluted with a suitable solvent. MSPD offers the advantage of combining sample extraction and clean-up into a single step, reducing time and solvent usage. agriculturejournals.czagriculturejournals.cznih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined and effective method for the extraction of pesticide residues from a wide variety of food and environmental matrices. epa.govnih.govnih.govresearchgate.netnih.gov The typical QuEChERS procedure involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) clean-up step is performed by adding specific sorbents to the extract to remove interfering matrix components like pigments and fatty acids. The combination of primary secondary amine (PSA) and C18 sorbents has been shown to be effective for the clean-up of vegetable extracts for carbamate analysis epa.gov.

Microextraction Techniques have gained popularity due to their minimal solvent consumption and high enrichment factors. These techniques include:

Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Headspace SPME has been successfully applied to the determination of carbamate pesticides in human whole blood and urine researchgate.net.

Liquid-Phase Microextraction (LPME): LPME involves the extraction of analytes from an aqueous sample into a small volume of an immiscible organic solvent. Variations of this technique, such as hollow-fiber liquid-phase microextraction (HF-LPME), have been developed to enhance stability and ease of handling. HF-LPME has been used for the determination of carbamate pesticides in water and fruit samples rsc.org.

These advanced sample preparation techniques offer significant advantages over traditional liquid-liquid extraction (LLE) methods, including reduced solvent consumption, shorter extraction times, and improved sample throughput. The choice of the most appropriate technique depends on the specific characteristics of the analyte, the sample matrix, and the analytical instrument to be used for detection.

The table below summarizes the performance of some of these advanced sample preparation techniques for the analysis of carbamate pesticides in various matrices.

| Sample Preparation Technique | Matrix | Analytes | Recovery (%) | Limit of Detection (LOD) | Reference |

| MSPD-HPLC-UV | Citrus Fruit | Various Pesticides | Not Specified | Not Specified | agriculturejournals.cz |

| Modified MSPD-HPLC | Vegetables | Difenoconazole, Diafenthiuron | 88.5 - 116.9 | 1.12 - 1.61 µg/L | nih.gov |

| LC-MS/MS | Blood and Urine | 16 Carbamates | 13.4 - 200.0 (Blood), 36.4 - 119.5 (Urine) | Not Specified | jst.go.jp |

| Magnetic SPE-HPLC-UV | Long Beans, Oranges | 7 Carbamates | 71.5 - 122.8 | 0.005 - 0.090 µg/L | nih.govacs.org |

| SPE-HPLC | Blood and Urine | 7 Carbamates | 70 - 80 (Blood), 65 - 82 (Urine) | 1-2 mg/L (Blood), 5-10 mg/L (Urine) | nih.gov |

| QuEChERS-UHPLC-MS/MS | Aromatic Herbs | 28 Carbamates | > 72 | 2 µg/kg | nih.gov |

| QuEChERS-LC-MS/MS | Vegetables | 51 Carbamates | 58.4 - 126 | 0.2 - 10 µg/kg | epa.gov |

Theoretical and Computational Chemistry Approaches to S Ethyl Ethyl Propyl Carbamothioate

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict the geometric and electronic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to study molecular structure, stability, and reactivity. nih.govsemanticscholar.org

Electronic structure analysis provides insights into how a molecule will interact with other chemical species. Key aspects of this analysis include Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. iupac.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. For thiocarbamates, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are potential sites for electrophilic attack. mdpi.com The LUMO is typically distributed over the carbamoyl (B1232498) group.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are predictive of sites for electrophilic and nucleophilic attack, respectively. In a molecule like S-Ethyl ethyl(propyl)carbamothioate, the oxygen atom of the carbonyl group and the sulfur atom are expected to be regions of negative electrostatic potential, making them susceptible to interactions with cations or electrophiles. mdpi.comresearchgate.net

**Table 1: Representative Frontier Molecular Orbital Data for a Related Thionocarbamate Collector (IPETC)***

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.532 |

| LUMO Energy | -0.114 |

| Energy Gap (ΔE) | 6.418 |

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. nih.gov This is achieved by calculating the potential energy surface (PES), which maps the molecule's potential energy as a function of its geometric coordinates, such as torsion angles. iupac.orgrsc.org Identifying the global minimum on the PES reveals the molecule's most probable structure under given conditions. This information is critical as the biological activity and environmental fate of the molecule can be highly dependent on its three-dimensional shape. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as vibrational (infrared and Raman) spectra. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the molecule's vibrational modes. nih.govuh.edu These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental spectra. For thiocarbamates, characteristic vibrational modes include the C=O stretching, C-N stretching, and C=S stretching frequencies. nih.gov Comparing the calculated spectrum with the experimental one can confirm the molecular structure and provide details about bonding. researchgate.net

**Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Thiocarbamate***

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) |

|---|---|---|

| N-H Stretch | 3360 | 3388 |

| C-H Stretch (Aromatic) | 3100 | 3105 |

| C-H Stretch (Aliphatic) | 2980 | 2975 |

| C=O Stretch | 1685 | 1690 |

| C=S Stretch | 1090 | 1087 |

Molecular Dynamics Simulations of Interactions with Environmental Components

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com This technique allows for the study of complex processes, such as the interaction of a pesticide with soil components or its binding to a biological target, which are difficult to observe directly through experiments. nih.govnih.gov

The fate and transport of this compound in the environment are heavily influenced by its adsorption to soil particles. MD simulations can elucidate the mechanisms of this adsorption at the molecular level. These simulations model the interactions between the thiocarbamate molecule and various soil constituents, such as clay minerals and organic matter. Studies on related thiocarbamates have shown that adsorption is strongly correlated with the organic matter content of the soil. capes.gov.br MD simulations can reveal the specific non-covalent interactions responsible for adsorption, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net For example, simulations can show how the carbamate (B1207046) molecule orients itself on a clay surface or within the polymeric structure of humic substances, providing insights into the strength and nature of the binding. nih.gov

The herbicidal activity of many thiocarbamates stems from their ability to inhibit specific enzymes in target organisms. ontosight.ai MD simulations are a key tool in computational toxicology and drug design for studying how a small molecule (ligand), such as this compound, binds to the active site of a protein (receptor). mdpi.com These simulations can predict the preferred binding pose of the molecule within the enzyme's active site and calculate the binding free energy, which is a measure of the affinity between the molecule and the enzyme. By visualizing the dynamic interactions, researchers can identify the key amino acid residues involved in binding and understand the mechanism of inhibition. This knowledge is fundamental for explaining the molecule's biological activity and for designing new, more effective, or more selective compounds. ontosight.ai

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound like this compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, provide a powerful tool for establishing these relationships.

QSAR models seek to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For pesticides, this often involves predicting toxicity or herbicidal efficacy. These models are built on the principle that the activity of a chemical is a function of its structural and physicochemical properties.

In the context of this compound, a QSAR study would involve compiling a dataset of related thiocarbamate compounds with known activities. Various molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties.

Key Molecular Descriptors in QSAR for Carbamates and Related Pesticides:

| Descriptor Type | Examples | Relevance to this compound |

| Topological | Connectivity indices, Wiener index | Describes the branching and size of the alkyl groups (ethyl and propyl), which can influence binding to target enzymes. |

| Spatial/Geometrical | Molecular surface area, volume, ovality | Relates to how the molecule fits into the active site of a target protein. The spatial arrangement of the ethyl and propyl groups is critical. |

| Thermodynamic | LogP (octanol-water partition coefficient), heat of formation | LogP is crucial for predicting the compound's environmental fate and its ability to cross biological membranes. |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | The distribution of charges around the carbamothioate core influences its reactivity and interaction with biological targets. |

| E-state Indices | Atom-type E-state indices | These indices can help identify specific atoms or functional groups that are important for activity, such as the sulfur and nitrogen atoms in the carbamothioate moiety. nih.gov |

A typical QSAR analysis for a group of insecticides, including carbamates, can yield models with good predictive power. nih.gov For instance, a study on organophosphates and carbamates resulted in QSAR models with high correlation coefficients, indicating a strong relationship between the selected descriptors and insecticidal activity. nih.gov Such models can be used to predict the activity of new, untested compounds like this compound and to guide the synthesis of more potent or selective analogues. The size and nature of the substituent groups on the nitrogen atom are known to be significant factors influencing the biological activity of thiocarbamates. ucanr.edu

Predictive Modeling of Degradation Pathways and Metabolite Formation using Computational Methods

Computational tools are increasingly used to predict the environmental degradation and metabolic fate of pesticides. For this compound, these models can forecast its breakdown products in soil, water, and biological systems. This is crucial for assessing its environmental impact and potential for bioaccumulation.

The degradation of thiocarbamate herbicides like EPTC (S-ethyl dipropylthiocarbamate), a close structural analogue of this compound, has been studied and provides a basis for predictive modeling. documentsdelivered.comresearchgate.net The primary metabolic pathways for thiocarbamates often involve oxidation, hydrolysis, and conjugation. documentsdelivered.comt3db.ca

Common Predicted Metabolic Reactions for Thiocarbamates:

| Metabolic Reaction | Description | Relevance to this compound |

| Sulfoxidation | The sulfur atom is oxidized to form a sulfoxide (B87167) and then a sulfone. This is often the initial and rate-limiting step in the breakdown of thiocarbamates. documentsdelivered.comt3db.ca | The S-ethyl group is a likely site for initial oxidation, forming this compound sulfoxide. |

| Hydrolysis | The carbamothioate ester linkage is cleaved, breaking the molecule into smaller components. | This would lead to the formation of ethyl mercaptan, ethyl(propyl)amine, and carbon dioxide. |

| N-Dealkylation | Removal of one of the alkyl groups (ethyl or propyl) from the nitrogen atom. | This would result in the formation of S-ethyl propylcarbamothioate or S-ethyl ethylcarbamothioate. |

| Glutathione (B108866) Conjugation | The sulfoxide metabolite can react with glutathione, a key detoxification agent in many organisms. documentsdelivered.com | This pathway leads to the formation of a glutathione conjugate, which is more water-soluble and easily excreted. |

A number of in silico tools can be used to predict these metabolic transformations. Software like BioTransformer, Meteor, and those available in the QSAR Toolbox can simulate the metabolism of a given chemical structure. nih.gov These programs use a combination of rule-based systems, which encode known biochemical reactions, and machine learning models trained on large datasets of metabolic data. nih.govnih.gov For example, a study on various xenobiotics demonstrated the utility of combining predictions from multiple in silico tools to create a comprehensive list of potential metabolites for subsequent analytical confirmation. nih.gov

The degradation of the thiocarbamate herbicide EPTC in Rhodococcus species has been shown to involve a cytochrome P-450 system and an aldehyde dehydrogenase, highlighting the specific enzymatic machinery that can be involved in the breakdown of these compounds. researchgate.net Computational docking studies could be employed to investigate how this compound might interact with the active sites of such enzymes.

Mechanisms of Action of S Ethyl Ethyl Propyl Carbamothioate in Biological Systems

Molecular Basis of Herbicidal Action (e.g., Inhibition of Cuticle Formation)

A primary mode of action for thiocarbamate herbicides is the interference with the biosynthesis of epicuticular waxes, a key component of the plant cuticle. The cuticle serves as a protective barrier, regulating gas exchange and preventing uncontrolled water loss.

Research on the related compound EPTC has demonstrated that it significantly inhibits the production of epicuticular wax on the developing leaves of various plants, including cabbage (Brassica oleracea L.), bean (Phaseolus vulgaris L.), and sugar beet (Beta vulgaris L.). iaea.orgosti.gov This inhibition results in a more permeable cuticle, leading to an increase in the penetration of substances and greater cuticular transpiration. iaea.orgosti.gov The enhanced penetration is a consequence of increased diffusion across the compromised cuticle. iaea.orgosti.gov

The disruption of cuticle formation is a critical aspect of the herbicidal efficacy of thiocarbamates. The altered cuticle structure compromises the plant's ability to defend against environmental stressors and maintain cellular homeostasis, ultimately contributing to its demise.

Interactions with Specific Enzymatic Systems in Target Organisms

Thiocarbamate herbicides, upon entering a target organism, are known to interact with and inhibit specific enzymatic systems. A key target is the inhibition of acetylcholinesterase, an enzyme critical for nerve impulse transmission. epa.gov While this is a recognized mechanism, the herbicidal activity is more directly linked to the metabolism of these compounds into reactive sulfoxide (B87167) intermediates. epa.gov

In the context of herbicidal action, the degradation of thiocarbamates involves specific enzyme families. Studies on the degradation of EPTC by the bacterium Rhodococcus sp. have identified an inducible cytochrome P-450 system and an aldehyde dehydrogenase as key enzymes in its catabolism. asm.orgnih.gov The proposed pathway involves N-dealkylation by the cytochrome P-450 enzyme, followed by the conversion of the resulting aldehyde to a carboxylic acid by aldehyde dehydrogenase. nih.gov This metabolic process is crucial for breaking down the herbicide in the environment.

Cellular and Subcellular Responses to S-Ethyl ethyl(propyl)carbamothioate Exposure

Exposure of susceptible plants to thiocarbamate herbicides elicits a range of cellular and subcellular responses, largely stemming from the initial disruption of lipid synthesis and cuticle integrity. The compromised cuticle leads to increased water loss and makes the plant more susceptible to other environmental stresses.

Future Research Directions and Emerging Areas for S Ethyl Ethyl Propyl Carbamothioate

Integration of Multi-Omics Approaches in Environmental and Biochemical Research

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex interactions between S-Ethyl ethyl(propyl)carbamothioate and biological systems. Future research should prioritize the integration of these approaches to build a holistic picture of the herbicide's environmental and biochemical footprint.

In environmental research, multi-omics can be applied to soil and aquatic microbiomes to assess the impact of this compound on microbial community structure and function. This can lead to the identification of microorganisms capable of degrading the herbicide and the elucidation of the metabolic pathways involved. Such knowledge is invaluable for developing bioremediation strategies for contaminated sites.

From a biochemical perspective, applying multi-omics to target and non-target organisms can reveal the molecular mechanisms of action and off-target effects. For instance, transcriptomic and proteomic analyses of exposed plants can identify the genes and proteins that are up- or down-regulated in response to the herbicide, providing insights into its mode of action and potential resistance mechanisms. Metabolomic studies can further illuminate the downstream effects on cellular metabolism.

Development of Advanced Sustainable Degradation Technologies

The persistence of herbicides in the environment is a significant concern. Future research must focus on developing advanced, sustainable technologies for the degradation of this compound. This moves beyond conventional methods to explore more efficient and environmentally benign alternatives.

Advanced oxidation processes (AOPs), such as photocatalysis, Fenton and photo-Fenton reactions, and ozonation, have shown promise in degrading recalcitrant organic pollutants. Research should be directed towards optimizing these technologies for the specific chemical structure of this compound, aiming for complete mineralization to harmless end-products. Furthermore, the development of novel catalysts, including nanomaterials, could significantly enhance the efficiency and cost-effectiveness of these processes.

Another promising area is the use of enzymatic degradation. The identification and immobilization of enzymes from microorganisms that can break down thiocarbamates could lead to the development of highly specific and efficient bioreactors for water and soil treatment.

Interdisciplinary Research on the Environmental-Biochemical Nexus of Thiocarbamate Compounds

A comprehensive understanding of the impact of this compound requires a move towards more interdisciplinary research that bridges the gap between environmental science and biochemistry. This involves studying the entire life cycle of the herbicide, from its application in the field to its ultimate fate in the environment and its interactions with various organisms.

Long-term studies are needed to assess the chronic effects of low-level exposure on ecosystems. This includes investigating the potential for bioaccumulation in food chains and the subtle, sublethal effects on non-target organisms.

Q & A

Basic: What are the recommended laboratory synthesis protocols for S-Ethyl ethyl(propyl)carbamothioate?

Answer:

this compound is typically synthesized via nucleophilic substitution or thiocarbamate formation. For example, in RAFT polymerization studies, trithiocarbonate derivatives (e.g., S-Ethyl propan-2-ylonate-S’-propyl trithiocarbonate) are synthesized by reacting thiols with carbon disulfide and alkyl halides under controlled pH and temperature . For pesticidal analogs like prothiocarb (a structural relative), the synthesis involves reacting S-ethyl chlorothioformate with 3-(dimethylamino)propylamine in anhydrous solvents, followed by purification via column chromatography . Key parameters include maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation and optimizing molar ratios for yield (>75%).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the ethyl, propyl, and carbamothioate moieties. Peaks near δ 1.2–1.4 ppm (triplet, CH3 of ethyl) and δ 3.3–3.5 ppm (multiplet, N-CH2 of propyl) are diagnostic .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) using C18 columns with UV detection at 220–250 nm .

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 191 for the base compound) and fragmentation patterns .

Advanced: How can structural modifications (e.g., ethyl vs. propyl substituents) alter the compound’s coordination properties or reactivity?

Answer:

Substituent length and steric effects significantly influence reactivity. For example:

- Coordination Chemistry: Ethyl linkers in carbamothioates may hinder carboxylate group interactions with metal centers (e.g., Gd<sup>3+</sup>), whereas propyl linkers provide flexibility, enhancing relaxometric responses in MRI contrast agents by ~20% .

- Pesticidal Activity: In prothiocarb analogs, extending the alkyl chain from ethyl to propyl reduces volatility, improving soil persistence but may decrease bioavailability .

Methodological Approach: Compare analogues using molecular dynamics simulations and spectroscopic assays (EPR, UV-Vis) to quantify steric/electronic effects .

Advanced: How should researchers address contradictions in degradation kinetics data under varying environmental conditions?

Answer:

Conflicting degradation rates (e.g., hydrolysis vs. photolysis) require systematic validation:

Controlled Replicates: Conduct parallel experiments under standardized pH (e.g., 5–9), UV intensity (e.g., 300–400 nm), and temperature (25–40°C) .

Data Normalization: Use half-life (t½) calculations adjusted for matrix effects (soil vs. aqueous). For instance, prothiocarb degrades faster in acidic soils (t½ = 3 days) than in neutral water (t½ = 14 days) .

Statistical Analysis: Apply ANOVA to identify significant variables (p < 0.05) and report confidence intervals to resolve discrepancies .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal decomposition.

- Moisture Sensitivity: Use desiccants (e.g., silica gel) to avoid hydrolysis; degradation increases by >50% at 60% relative humidity .

- Light Exposure: Protect from UV light; photolytic degradation follows first-order kinetics with rate constants of 0.05 h<sup>−1</sup> under sunlight .

Advanced: How can researchers design experiments to evaluate the compound’s mode of action in pesticidal applications?

Answer:

- In Vitro Enzyme Assays: Test inhibition of acetylcholinesterase (AChE) or cytochrome P450 enzymes using spectrophotometry (e.g., Ellman’s method for AChE) .

- In Silico Docking: Use software like AutoDock Vina to model carbamothioate-enzyme interactions; validate with mutagenesis studies on key binding residues .

- Field Trials: Compare efficacy against target pests (e.g., Phytophthora spp.) using randomized block designs with LC50 dose-response curves .

Advanced: What methodologies resolve spectral interference in quantifying this compound in complex matrices?

Answer:

- Sample Preparation: Use QuEChERS extraction (acetonitrile/NaCl) followed by SPE cleanup (C18 cartridges) to remove interferents like humic acids .

- Chromatographic Optimization: Employ UPLC with tandem MS (MRM mode) to separate co-eluting peaks (e.g., LOQ = 0.01 ppm) .

- Matrix-Matched Calibration: Prepare standards in blank matrix extracts to correct for signal suppression/enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products